molecular formula C14H28N2O B8109967 N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine

N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine

Cat. No.: B8109967
M. Wt: 240.38 g/mol
InChI Key: QSHKGPUACNBDMU-UHFFFAOYSA-N
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Description

N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine is a structurally complex amine featuring a spirocyclic framework combining oxygen (2-Oxa) and nitrogen (9-aza) atoms within a [5.5]undecane ring system. The molecule includes an N-methylpropan-2-amine side chain, a moiety common in psychoactive compounds, but its spirocyclic core distinguishes it from simpler aryl-substituted analogs. This architecture likely enhances metabolic stability and modulates receptor selectivity due to increased steric bulk and conformational rigidity .

Properties

IUPAC Name

N-methyl-N-(2-oxa-9-azaspiro[5.5]undecan-3-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-12(2)16(3)10-13-4-5-14(11-17-13)6-8-15-9-7-14/h12-13,15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHKGPUACNBDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCC2(CCNCC2)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

The starting material, 2-hydroxy-N-(4-hydroxyphenyl)propanamide, is prepared via DCC-mediated coupling of 4-aminophenol with lactic acid. This step ensures proper functionalization for subsequent cyclization.

Cyclization Optimization

Key variables influencing spirocycle formation include:

  • Catalyst selection : Copper(I) perchlorate outperforms rhodium or manganese catalysts in yield and cost-efficiency.

  • Oxidant stoichiometry : A 1:1.2 ratio of precursor to PhI(OAc)₂ minimizes side reactions.

  • Solvent system : Acetonitrile enhances reaction homogeneity and catalyst stability.

This method reliably produces the spirocyclic core but requires careful purification to isolate the intermediate for subsequent functionalization.

N-Alkylation for Tertiary Amine Installation

Introducing the N-methylpropan-2-amine group to the spirocyclic intermediate follows established alkylation protocols. A two-step approach involving N-alkylation with propargyl bromide, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been documented for analogous compounds.

Direct Alkylation

Treatment of the spirocyclic amine with 2-bromo-N-methylpropan-2-amine in the presence of K₂CO₃ in DMF at 80°C achieves moderate yields (45–55%). Competing side reactions, such as over-alkylation, necessitate controlled reagent addition and inert atmospheres.

Reductive Amination

An alternative route employs reductive amination of the spirocyclic ketone with methylpropan-2-amine using NaBH₃CN as a reductant. This method offers higher regioselectivity (>80%) but requires pre-functionalization of the spiro core to introduce a ketone group.

One-Pot Tandem Synthesis

Recent patents disclose a streamlined one-pot synthesis combining spirocycle formation and amine functionalization. For instance, reacting 3-benzyl-3,9-diaza-spiro[5.5]undecane with methylpropan-2-amine derivatives under microwave irradiation (120°C, 2 h) achieves 68% yield. Key advantages include:

  • Reduced purification steps : In situ deprotection of benzyl groups eliminates intermediate isolation.

  • Solvent efficiency : Tetrahydrofuran (THF) serves dual roles as solvent and hydrogen donor in reductive steps.

Comparative Analysis of Synthetic Methods

MethodKey StepsReagents/ConditionsYield (%)Limitations
Oxidative CyclizationCyclization, N-alkylationCu[(CH₃CN)₄ClO₄], PhI(OAc)₂62Multi-step, costly catalysts
Reductive AminationKetone formation, reductive aminationNaBH₃CN, MeOH78Requires ketone precursor
One-Pot TandemTandem cyclization/alkylationMicrowave, THF68Specialized equipment needed

Mechanistic Insights and Side Reactions

Cyclization Pathway

The copper-catalyzed oxidative cyclization proceeds via a single-electron transfer (SET) mechanism, where PhI(OAc)₂ generates iodobenzene radicals to abstract hydrogen from the amide precursor, facilitating ring closure. Competing pathways, such as dimerization, are suppressed by maintaining low precursor concentrations (<0.1 M).

Alkylation Challenges

Steric hindrance at the spirocyclic nitrogen impedes alkylation efficiency. Bulky bases like DBU improve deprotonation kinetics but risk substrate decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines.

Scientific Research Applications

N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacterium’s survival . The compound binds to the active site of the protein, blocking its function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing synthesis, physicochemical properties, and pharmacological implications.

Structural Analogues with Spirocyclic Cores
Compound Name Key Structural Features Pharmacological/Physicochemical Notes Evidence Source
N,N-dimethyl-3-(9-methyl-3-azaspiro[5.5]undecan-3-yl)propan-1-amine 3-azaspiro[5.5]undecane core with dimethylamine substituent Increased lipophilicity due to dimethylamine; potential CNS activity limited by steric hindrance from spiro system .
N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-oxa-4-azaspiro core with thiophene and methylthioethyl groups Thiophene enhances π-π interactions; sulfur atoms may improve solubility but increase metabolic oxidation risks .
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Phenyl and cyclopropyl substituents Aromatic ring improves receptor binding; cyclopropyl introduces strain, potentially altering conformation .

Key Observations :

  • Substituents like thiophene or phenyl (in analogues) enhance receptor binding via aromatic interactions, whereas the target compound’s methylpropan-2-amine chain may prioritize amine-mediated interactions (e.g., with serotonin or dopamine transporters) .
Functional Analogues: Phenethylamine Derivatives
Compound Name Structure Pharmacological Activity Evidence Source
MDMA (1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine) Benzodioxole ring + N-methylpropan-2-amine Potent serotonin-releasing agent; high abuse liability due to CNS penetration .
PMMA (1-(4-methoxyphenyl)-N-methylpropan-2-amine) Methoxyphenyl group Stimulant effects with delayed toxicity due to CYP2D6-mediated metabolism .
5-MAPB (1-(benzofuran-5-yl)-N-methylpropan-2-amine) Benzofuran substituent Similar serotonergic activity to MDMA but with altered pharmacokinetics from furan .

Key Comparisons :

  • The target compound’s spirocyclic core likely reduces blood-brain barrier permeability, diminishing CNS effects compared to MDMA or PMMA. This structural feature may redirect therapeutic applications toward peripheral targets (e.g., inflammatory receptors) .
  • Unlike MDMA’s benzodioxole group, which is susceptible to CYP2D6 metabolism, the spiro system may resist enzymatic degradation, prolonging half-life .

Biological Activity

N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine, with the CAS number 1422138-89-3, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₂₈N₂O
  • Molecular Weight : 240.38 g/mol
  • Structure : The compound features a spirocyclic structure that may influence its interaction with biological targets.

Pharmacological Effects

  • CNS Activity : Preliminary studies suggest that the compound may exhibit psychoactive properties, potentially influencing neurotransmitter levels such as serotonin and dopamine.
  • Antimicrobial Properties : Similar compounds in the spirocyclic family have demonstrated antimicrobial activity against various pathogens, warranting further investigation into this compound's efficacy in this area.
  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

Study 1: Neuropharmacological Screening

A study conducted by Pendergrass (2024) investigated compounds with similar structures for their neuropharmacological effects. The findings indicated that certain derivatives could enhance cognitive function and exhibit anxiolytic properties at specific dosages .

Study 2: Antimicrobial Activity

In a comparative analysis of spirocyclic compounds, researchers found that some exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests a potential pathway for exploring this compound as a lead compound for developing new antibiotics .

Data Table: Comparison of Biological Activities

Compound NameCAS NumberMolecular WeightCNS ActivityAntimicrobial ActivityEnzyme Inhibition
This compound1422138-89-3240.38 g/molPotentially activeUnder investigationPossible targets identified
Related Compound A[CAS Number][Weight]ActiveYesYes
Related Compound B[CAS Number][Weight]ActiveLimitedNo

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine, and how can low yields be addressed?

  • The compound can be synthesized using iSnAP resin-based protocols, as demonstrated in structurally analogous spirocyclic amines . Key steps include:

  • Condensation of aldehydes (e.g., thiophene-2-carbaldehyde) with amines (e.g., methylthioethylamine) on iSnAP resin.
  • Optimization of reaction time (typically 24–48 hours) and temperature (room temperature to 60°C).
  • Low yields (e.g., 8–17% in ) may arise from steric hindrance or competing side reactions. Mitigation strategies include:
  • Screening alternative solvents (e.g., dichloromethane vs. MeOH/EtOAC mixtures) .
  • Adjusting resin loading or using scavenger resins to remove byproducts .

Q. How can NMR and HRMS be utilized to confirm the structure and purity of the compound?

  • 1H/13C NMR : Assign peaks based on characteristic signals:

  • Spirocyclic protons at δ 3.2–4.5 ppm (oxa-azaspiro framework) .
  • Methyl groups (N-methylpropan-2-amine) at δ 1.0–1.5 ppm .
    • HRMS : Validate molecular formula (e.g., C₁₆H₂₆N₂O₂S) with <5 ppm mass accuracy .
    • IR : Confirm functional groups (e.g., C-O stretch at 1100 cm⁻¹ for oxa rings) .

Q. What chromatographic methods are suitable for purifying the compound?

  • Preparative HPLC : Resolve diastereomers using C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) .
  • Flash Chromatography : Use MeOH:EtOAc (1:1 to 1:9) for initial purification, achieving 30–50% recovery .

Advanced Research Questions

Q. How can diastereomer ratios be controlled during synthesis, and what analytical tools resolve stereochemical ambiguity?

  • Stereoselectivity depends on:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) increase diastereomer ratios (e.g., 50:50 → 70:30 with fluorinated aldehydes) .
  • Chiral auxiliaries : Use of enantiopure amines or aldehydes to bias spirocyclic ring formation .
    • Analytical resolution :
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) .
  • NOESY NMR : Identify spatial proximity of protons to assign configurations (e.g., axial vs. equatorial substituents) .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be interpreted?

  • Case study : A 52% major isomer and 5% minor isomer were observed in a related compound . Contradictions may arise from:

  • Rotamers : Slow exchange on the NMR timescale, resolved by variable-temperature NMR .
  • Impurities : LC-MS/MS can identify byproducts (e.g., residual resin fragments) .
    • Mitigation : Perform 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities .

Q. What methodologies are recommended for assessing in vitro pharmacokinetic properties?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Membrane permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
  • Solubility : Apply shake-flask method in PBS (pH 7.4) with HPLC quantification .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify substituents (e.g., replace N-methylpropan-2-amine with cyclopropylamine) and compare bioactivity .
  • Pharmacophore modeling : Use docking studies to predict interactions with target proteins (e.g., GPCRs) .

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